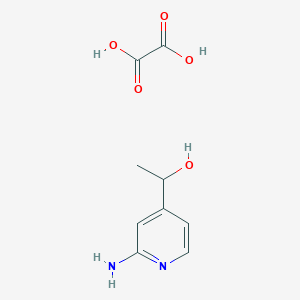

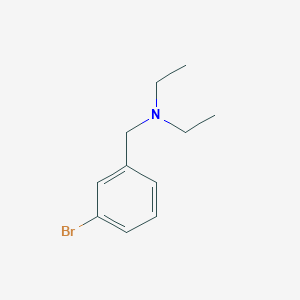

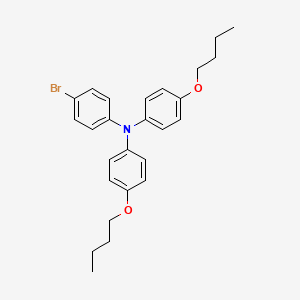

![molecular formula C18H22ClNO2 B1523382 4-[4-(Benzyloxy)phenyl]oxan-4-amine hydrochloride CAS No. 1333955-84-2](/img/structure/B1523382.png)

4-[4-(Benzyloxy)phenyl]oxan-4-amine hydrochloride

Descripción general

Descripción

“4-[4-(Benzyloxy)phenyl]oxan-4-amine hydrochloride” is a chemical compound with the CAS number 1333955-84-2 . It has a molecular weight of 319.83 and a molecular formula of C18H22ClNO2 .

Molecular Structure Analysis

The molecular structure of “4-[4-(Benzyloxy)phenyl]oxan-4-amine hydrochloride” is represented by the formula C18H22ClNO2 . This indicates that it contains 18 carbon atoms, 22 hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms.Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[4-(Benzyloxy)phenyl]oxan-4-amine hydrochloride” such as boiling point and storage conditions are not specified in the available resources .Aplicaciones Científicas De Investigación

Enhancing Reactivity of Hydroxyl-Bearing Molecules

Phloretic acid, a naturally occurring phenolic compound, demonstrates its utility as a renewable building block for augmenting the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation, as an alternative to phenol. This application is significant in materials science, given the wide array of hydroxyl-containing compounds, showcasing a sustainable approach to modifying molecular properties for diverse applications (Acerina Trejo-Machin et al., 2017).

Model Compound for Enzyme Cofactor Study

In the context of enzymology, the synthesis of 4-n-Butylamino-5-ethyl-1,2-benzoquinone as a model compound for lysine tyrosyl quinone (LTQ) cofactor of lysyl oxidase provides insights into the structural and electronic characteristics of enzyme cofactors, contributing to the understanding of enzyme mechanisms and potential therapeutic applications (M. Mure, S. Wang, J. Klinman, 2003).

Photopolymerization Activities

The study of novel 1-chloro-4-oxy substituted thioxanthones, including their photopolymerization activities, highlights the application of such compounds in developing advanced materials through photoinitiated polymerization processes, which is crucial for various industrial applications such as coatings, adhesives, and 3D printing (N. Allen et al., 1997).

Polymer-Dispersed Liquid Crystals

The synthesis and characterization of mesogenic amines and their side chain liquid crystal polymers and copolymers demonstrate their use in producing polymer-dispersed liquid crystals, a critical technology for liquid crystal displays and other optoelectronic devices, showcasing the integration of organic synthesis and material science (L. Chien et al., 1992).

Antimicrobial Activity

The preparation of novel quinazolinone derivatives and their subsequent evaluation for antimicrobial activity exemplifies the application of organic synthesis in discovering new compounds with potential therapeutic uses, addressing the critical need for new antimicrobials in the face of rising resistance (O. M. Habib et al., 2013).

Safety And Hazards

Propiedades

IUPAC Name |

4-(4-phenylmethoxyphenyl)oxan-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2.ClH/c19-18(10-12-20-13-11-18)16-6-8-17(9-7-16)21-14-15-4-2-1-3-5-15;/h1-9H,10-14,19H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKSWWDZPBBIORR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=C(C=C2)OCC3=CC=CC=C3)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(Benzyloxy)phenyl]oxan-4-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

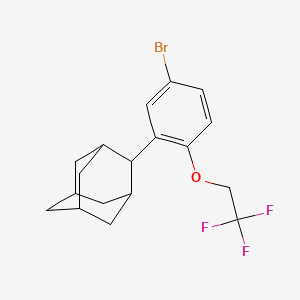

![7-Methyl-6-nitro-imidazo[1,2-a]pyridine](/img/structure/B1523304.png)

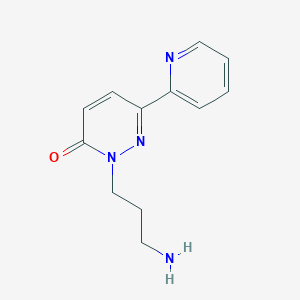

![3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B1523316.png)

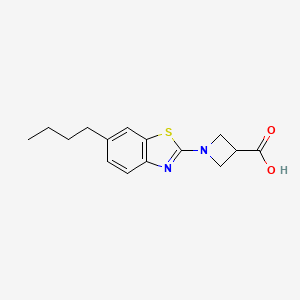

![5-Acetylamino-6-amino-3-methyluracil-[13C4,15N3] (AAMU)](/img/structure/B1523319.png)